molecular formula C22H24N2O5 B4045357 2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Cat. No.: B4045357
M. Wt: 396.4 g/mol
InChI Key: BXDDGWQKLHLHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, have been obtained via multistep chemical synthesis . Another study describes the synthesis of substituted D-phenylalanines in high yield and excellent optical purity, starting from inexpensive cinnamic acids, achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization .

Scientific Research Applications

Photoreactive Amino Acid Analogues

Photoreactive amino acid analogues, such as p-(4-Hydroxybenzoyl)phenylalanine, have been synthesized and incorporated into peptides for the elucidation of peptide-protein interactions. These analogues allow for the radioiodination of peptides, providing probes of high specific activity for studying substance P receptor interactions. This approach aids in identifying specific interaction sites within receptor proteins, offering insights into the structural basis of peptide-receptor recognition (Wilson et al., 1997).

Amino Acid Receptor Studies

Mutation studies of glycine receptor subunits have highlighted the importance of specific amino acid positions in determining agonist and antagonist binding. By exchanging neighboring residues, researchers have increased the efficacy of amino acid agonists, providing insights into the structural requirements for ligand discrimination at inhibitory amino acid receptors (Schmieden et al., 1993).

Oligonucleotide Synthesis

The use of phenoxyacetyl (pac) and methoxyacetyl (mac) as amino protecting groups in oligonucleotide synthesis demonstrates the chemical versatility of acyl groups derived from phenoxyacetic acid analogues. These groups allow for efficient deprotection steps in the synthesis of modified DNA, highlighting their utility in nucleic acid chemistry (Schulhof et al., 1987).

Amino Acid Isosteres

The synthesis of 1-aminoalkylphosphonous acids as isosteres of protein amino acids, including phenylalanine, showcases the potential for creating analogues that mimic the biological properties of natural amino acids while offering unique chemical and physical properties. These analogues have applications in antimicrobial activities and plant growth inhibition, indicating their potential in agricultural and pharmaceutical fields (Baylis et al., 1985).

Protein Modification Techniques

Recent advances in protein modification techniques have leveraged phenol esters for efficient pH-controlled amine acylation of peptides, proteins, and sepharose beads in aqueous media. These novel water-soluble acylation reagents, based on a phenol ester core, facilitate selective modification and labeling of proteins under controlled conditions, opening new avenues for protein engineering and functional studies (Jensen et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, Phenoxyacetyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and using it only in a well-ventilated area .

Future Directions

While specific future directions for 1-(phenoxyacetyl)prolylphenylalanine are not available, there is ongoing research into the development of PD-1 inhibitors, which could potentially involve similar compounds . Additionally, there is interest in the potential effects of estrogen receptor modulators on immune checkpoint molecules .

Properties

IUPAC Name

2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(15-29-17-10-5-2-6-11-17)24-13-7-12-19(24)21(26)23-18(22(27)28)14-16-8-3-1-4-9-16/h1-6,8-11,18-19H,7,12-15H2,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDDGWQKLHLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 2
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 3
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 4
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 5
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.